4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a brominated benzoyl group, a methoxypyridinyl group, and a piperazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperazinone Core: The piperazinone core is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The methoxypyridinyl group is introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 4-(3-Fluoro-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 4-(3-Iodo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Uniqueness
4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated benzoyl group and the methoxypyridinyl group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-(3-bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-12-14(4-3-5-15(12)19)18(24)21-8-9-22(17(23)11-21)13-6-7-20-16(10-13)25-2/h3-7,10H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOODAFUILHDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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